molecular formula C17H13ClN2O3 B4500947 N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4500947
M. Wt: 328.7 g/mol
InChI Key: SGRLVIGUHCZFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities . Additionally, its unique structure makes it a candidate for studying supramolecular interactions and crystal engineering .

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the biological context, but typically involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with similar compounds such as N-(5-chloro-2-hydroxyphenyl)acetamide and N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide . These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique features of this compound, such as its isoquinoline core, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-20-9-13(11-4-2-3-5-12(11)17(20)23)16(22)19-14-8-10(18)6-7-15(14)21/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRLVIGUHCZFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 5
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.